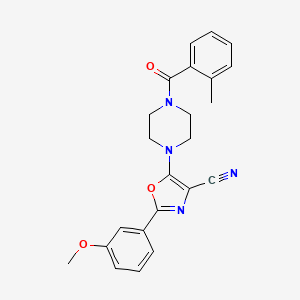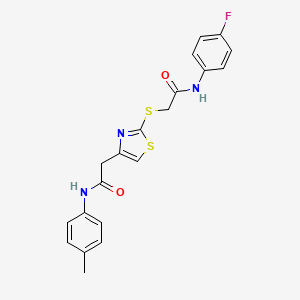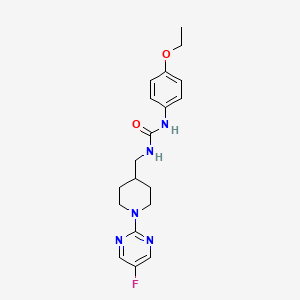
1-(4-Ethoxyphenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea, also known as E7046, is a small molecule inhibitor that targets the interleukin-23 (IL-23) signaling pathway. This pathway is involved in the development of autoimmune diseases, such as psoriasis and inflammatory bowel disease. E7046 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Aplicaciones Científicas De Investigación
Carcinogen Detection and Cancer Treatment
The measurement of human urinary carcinogen metabolites provides significant insights into the interactions between tobacco and cancer, highlighting the importance of studying specific metabolites derived from tobacco-specific nitrosamines, such as NNAL and NNAL-Gluc, which are pivotal for understanding carcinogen exposure and metabolism in humans. These biomarkers are crucial for assessing the risk and efficacy of tobacco product exposure and are instrumental in developing strategies for cancer prevention and harm reduction (Hecht, 2002).
Pharmacogenetics in Antifolate and Fluoropyrimidine-Based Therapy
Pharmacogenetic testing, particularly concerning dihydropyrimidine dehydrogenase (DPD), plays a critical role in optimizing the use of fluoropyrimidines like 5-fluorouracil (5-FU) in cancer treatment. Genetic polymorphisms in the DPD gene can significantly affect the metabolism of these drugs, influencing both their efficacy and toxicity profile. Understanding these genetic factors is essential for personalizing treatment approaches to enhance therapeutic outcomes while minimizing adverse effects (Falvella et al., 2015).
Urease Inhibitors for Medical Applications
Research on urease inhibitors underscores the therapeutic potential of targeting urease activity to treat infections caused by urease-producing bacteria in the gastric and urinary tracts. This area of study is pivotal for developing new treatments for infections caused by Helicobacter pylori and Proteus species, demonstrating the importance of chemical compounds, including urea derivatives, in medicinal chemistry and drug development (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
The advancement in biosensors for detecting urea concentrations is relevant for both medical diagnostics and environmental monitoring. These biosensors, utilizing enzymes like urease, are critical for diagnosing diseases associated with abnormal urea levels, such as kidney dysfunction, and for applications in various industries where urea detection is necessary for quality control and environmental protection (Botewad et al., 2021).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-2-27-17-5-3-16(4-6-17)24-19(26)23-11-14-7-9-25(10-8-14)18-21-12-15(20)13-22-18/h3-6,12-14H,2,7-11H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQKSMIWHAVLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)

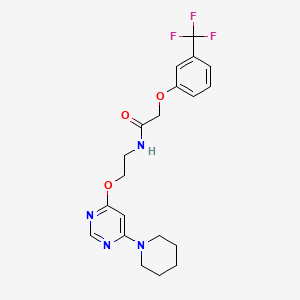
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)
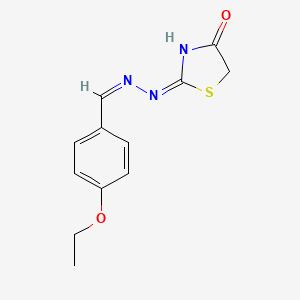
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)
![5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2959364.png)
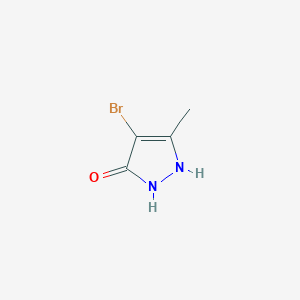

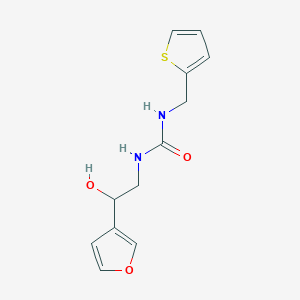

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)
